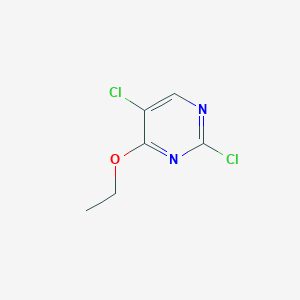
4-Fluorophenyl(trifluoromethylsulfonyl)methane
概要
説明
4-Fluorophenyl(trifluoromethylsulfonyl)methane is a fluorinated aromatic compound characterized by the presence of a fluorine atom on the phenyl ring and a trifluoromethylsulfonyl group attached to a methane moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl(trifluoromethylsulfonyl)methane typically involves the following steps:
Fluorination: The starting material, phenylmethane, undergoes fluorination to introduce the fluorine atom at the para-position of the benzene ring.
Trifluoromethylation: The fluorinated phenylmethane is then treated with trifluoromethanesulfonyl chloride in the presence of a suitable base to introduce the trifluoromethylsulfonyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
化学反応の分析
Types of Reactions: 4-Fluorophenyl(trifluoromethylsulfonyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed.
Major Products Formed:
Oxidation: 4-Fluorophenyl(trifluoromethylsulfonyl)carboxylic acid.
Reduction: 4-Fluorophenyl(trifluoromethylsulfonyl)methanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
4-Fluorophenyl(trifluoromethylsulfonyl)methane is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of advanced materials and coatings due to its chemical stability and resistance to degradation.
作用機序
The mechanism by which 4-Fluorophenyl(trifluoromethylsulfonyl)methane exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may interfere with metabolic pathways or signaling cascades, leading to desired biological effects.
類似化合物との比較
4-Fluorophenyl(trifluoromethylsulfonyl)methane is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Chlorophenyl(trifluoromethylsulfonyl)methane, 4-Bromophenyl(trifluoromethylsulfonyl)methane, 4-Iodophenyl(trifluoromethylsulfonyl)methane.
Uniqueness: The presence of the fluorine atom imparts unique chemical and physical properties, such as increased stability and reactivity compared to its halogenated counterparts.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
1-fluoro-4-(trifluoromethylsulfonylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2S/c9-7-3-1-6(2-4-7)5-15(13,14)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPSPNHMTRMLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B1442681.png)






![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![9-Azabicyclo[3.3.1]nonane n-oxyl](/img/structure/B1442692.png)




